1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene
Description
1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene is a substituted aromatic compound characterized by an ethyl group at the 1-position of the benzene ring and a 4-ethylsulfanylbutoxy group at the 4-position. The molecule combines ether (-O-) and thioether (-S-) functionalities, which confer unique electronic and steric properties.
Properties
IUPAC Name |
1-ethyl-4-(4-ethylsulfanylbutoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-3-13-7-9-14(10-8-13)15-11-5-6-12-16-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKMUHYEOCAIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of 1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene and Analogues
Structural and Functional Differences
- Substituent Effects: The target compound’s 4-ethylsulfanylbutoxy group combines a thioether (-S-) and ether (-O-) linkage, which may enhance electron-donating effects compared to purely alkyl-substituted analogues like 1-Ethyl-4-(2-methylpropyl)benzene (C₁₂H₁₈) . [(4-Phenoxybutyl)sulfanyl]benzene (C₁₆H₁₈OS) shares a similar thioether-ether motif but replaces the ethylsulfanyl group with a phenoxybutyl chain, introducing aromaticity and steric bulk .
Synthesis Pathways :
- Analogues like (E)-1-ethyl-4-(1-iodo-2-(phenylsulfonyl)vinyl)benzene are synthesized via specialized routes (e.g., iodovinyl sulfonylation), suggesting that the target compound may require multi-step functionalization of the benzene ring .
- 1-Ethyl-4-(2-methylpropyl)benzene is formed as a photolytic byproduct of ibuprofen, indicating that the target compound could emerge under oxidative or photolytic conditions depending on precursor structures .
Physicochemical Properties
- Molecular Weight and Polarity: The higher molecular weight of [(4-phenoxybutyl)sulfanyl]benzene (258.38 g/mol) compared to the target compound (224.36 g/mol) reflects the influence of the phenoxy group on bulk and hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
